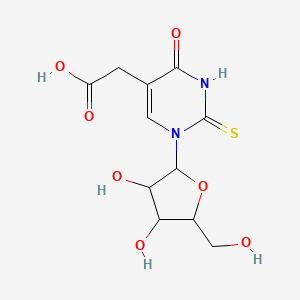
5-Carboxymethyl-2-thiouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carboxymethyl-2-thiouridine is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of uridine, where the hydrogen atom at the 2-position of the uracil ring is replaced by a sulfur atom, and a carboxymethyl group is attached to the 5-position. It is known for its broad antitumor activity and its role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxymethyl-2-thiouridine typically involves the modification of uridine through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these modifications .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such nucleoside analogs generally involves large-scale chemical processes that ensure high purity and yield. These processes are optimized for cost-effectiveness and scalability, often involving automated synthesis equipment and stringent quality control measures .
化学反応の分析
Types of Reactions
5-Carboxymethyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carboxymethyl group or to alter the oxidation state of the sulfur atom.
Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield de-carboxymethylated derivatives .
科学的研究の応用
5-Carboxymethyl-2-thiouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe to study nucleic acid interactions.
Biology: The compound is involved in the study of RNA modifications and their role in gene expression and regulation.
Medicine: It has shown potential as an antitumor agent, targeting specific types of cancer cells by inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
作用機序
The mechanism of action of 5-Carboxymethyl-2-thiouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. As a purine nucleoside analog, it inhibits DNA synthesis by competing with natural nucleosides for incorporation into DNA strands. This leads to the disruption of DNA replication and ultimately induces apoptosis in cancer cells. The compound also targets specific enzymes involved in nucleic acid metabolism, further enhancing its antitumor activity .
類似化合物との比較
5-Carboxymethyl-2-thiouridine is unique compared to other nucleoside analogs due to its specific modifications. Similar compounds include:
2-Thiouridine: Lacks the carboxymethyl group but shares the sulfur modification at the 2-position.
5-Methylaminomethyl-2-thiouridine: Contains a methylaminomethyl group at the 5-position instead of a carboxymethyl group.
5-Carboxymethylaminomethyl-2-thiouridine: Similar to this compound but with an additional aminomethyl group.
These compounds share some biological activities but differ in their specific interactions and applications, highlighting the unique properties of this compound.
特性
IUPAC Name |
2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFOEBMIJOVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)






![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)

amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)
